

# An In-depth Technical Guide to the Chemical Properties of Yellow OB

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## Compound of Interest

Compound Name: Yellow OB

Cat. No.: B1672316

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## Introduction

**Yellow OB**, also known as 1-[(2-Methylphenyl)azo]-2-naphthalenamine, is a monoazo dye.<sup>[1]</sup><sup>[2]</sup> Historically, it was used as a food coloring agent (formerly FD&C Yellow No. 4) but has since been delisted for such applications in many jurisdictions due to toxicological concerns.<sup>[1]</sup><sup>[3]</sup> It belongs to the class of azo compounds characterized by the functional group  $R-N=N-R'$ . This guide provides a comprehensive overview of the core chemical properties of **Yellow OB** (CAS No. 131-79-3), detailing its physical and chemical characteristics, standardized experimental protocols for their determination, and visual representations of its synthesis and metabolic pathways.

## Core Chemical and Physical Properties

The fundamental properties of **Yellow OB** are summarized below. These data are critical for understanding its behavior in various chemical and biological systems.

Table 1: Summary of Quantitative and Qualitative Data for **Yellow OB**

Property	Value	Reference(s)
IUPAC Name	1-[(2-methylphenyl)azo]naphthalen-2-amine	[1]
Synonyms	1-(o-Tolylazo)-2-naphthylamine, C.I. Solvent Yellow 6, Oil Yellow OB	[1][2][4]
CAS Number	131-79-3	[1][3]
Molecular Formula	C <sub>17</sub> H <sub>15</sub> N <sub>3</sub>	[1][5]
Molecular Weight	261.32 g/mol	[1][5]
Appearance	Deep red crystals from alcohol; also reported as bright yellow needles or an orange/yellow powder.	[1][3][4]
Melting Point	122-126 °C	[3]
Solubility	Water: Practically insoluble.[1] Organic Solvents: Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid, and toluene.[1][3][4]	
Decomposition	Emits toxic fumes of nitrogen oxides (NOx) when heated to decomposition.	[3][4]
Chemical Reactivity	An alcoholic solution turns redder upon the addition of hydrochloric acid (HCl) but remains unchanged by the addition of sodium hydroxide (NaOH).[1][3]	

Spectral Properties	Contains chromophores that absorb light at wavelengths greater than 290 nm, which may make it susceptible to direct photolysis by sunlight.[3]	
Elemental Composition	C: 78.13%, H: 5.79%, N: 16.08%	[1]

## Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of chemical properties. The following sections describe standard laboratory protocols applicable to the analysis of **Yellow OB**.

### Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.

- Principle: A small, finely powdered sample is heated slowly in a capillary tube placed inside a calibrated heating block. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
- Apparatus: Melting point apparatus (e.g., Thomas-Hoover or Büchi), capillary tubes (sealed at one end), thermometer or digital temperature probe.
- Procedure:
  - Ensure the **Yellow OB** sample is completely dry and finely powdered.
  - Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.
  - Place the capillary tube into the heating block of the melting point apparatus.
  - Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the temperature approaches the expected melting point (around 120 °C).

- Carefully observe the sample through the magnifying lens.
- Record the temperature ( $T_1$ ) at which the first drop of liquid appears.
- Record the temperature ( $T_2$ ) at which the entire sample has melted into a clear liquid.
- The melting point is reported as the range  $T_1 - T_2$ . For a pure substance, this range is typically narrow (0.5-1 °C).

## Assessment of Solubility

Solubility is determined to understand the behavior of **Yellow OB** in various solvent systems, which is critical for applications in drug formulation, extraction, and analytical chemistry.

- Principle: A qualitative assessment involves observing the dissolution of a small amount of solute in a given solvent. A quantitative approach, like the shake-flask method, determines the saturation concentration.
- Apparatus: Test tubes, vortex mixer, analytical balance, centrifuge, spectrophotometer (for quantitative analysis).
- Qualitative Procedure:
  - Add approximately 10 mg of **Yellow OB** to a test tube.
  - Add 1 mL of the desired solvent (e.g., water, ethanol, benzene, glacial acetic acid).
  - Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
  - Visually inspect the mixture for the presence of undissolved solid.
  - Categorize solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all solid remains).<sup>[1][3]</sup>
- Quantitative Procedure (Shake-Flask Method):
  - Add an excess amount of **Yellow OB** to a known volume of the solvent in a sealed flask.

- Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the solution to settle or centrifuge it to separate the undissolved solid.
- Carefully extract a known volume of the supernatant.
- Dilute the supernatant appropriately and determine the concentration of **Yellow OB** using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.

## UV-Visible Spectrophotometry

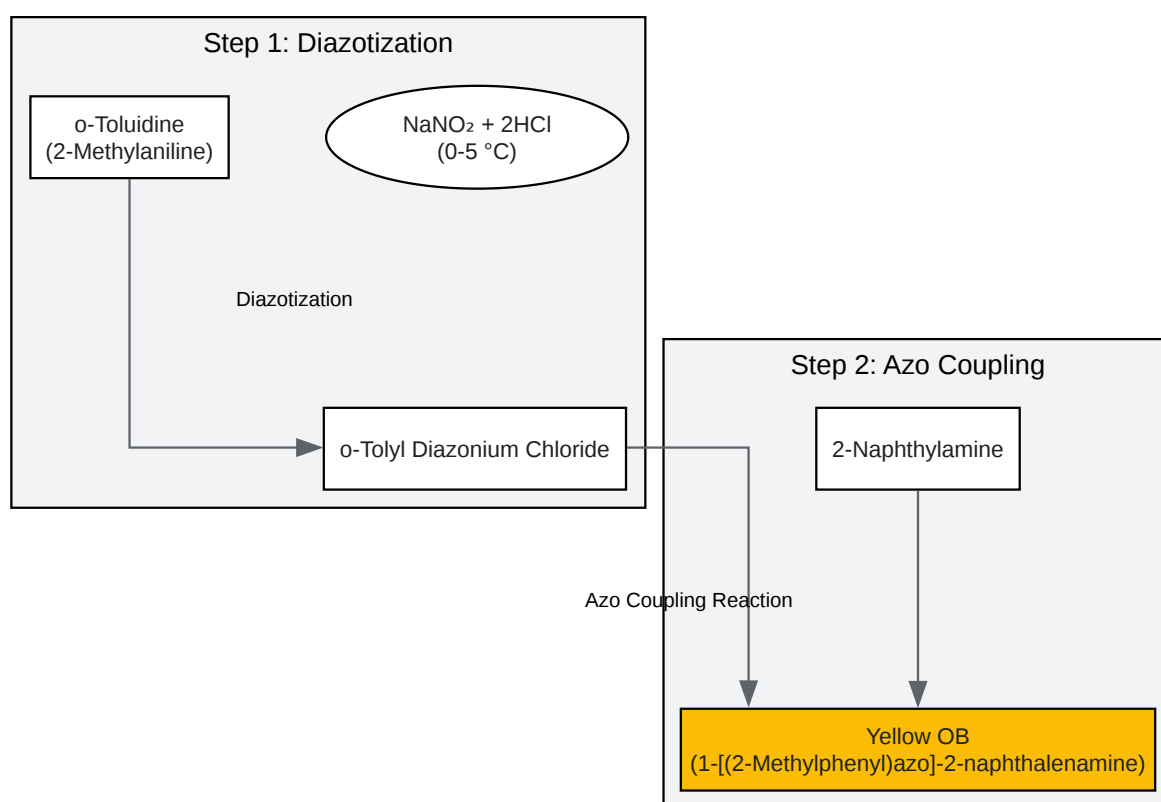
This technique is used to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and quantify the concentration of **Yellow OB** in a solution.

- Principle: A solution of the compound is placed in a spectrophotometer, which passes light of varying wavelengths through the sample. The amount of light absorbed at each wavelength is measured, generating an absorbance spectrum. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.
- Apparatus: UV-Visible spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.
- Procedure:
  - Prepare a stock solution of **Yellow OB** of known concentration in a suitable solvent where it is soluble (e.g., ethanol).
  - From the stock solution, prepare a series of dilutions to create a standard curve.
  - Calibrate the spectrophotometer using a blank solution (the pure solvent).
  - Measure the absorbance of a diluted sample of **Yellow OB** across a wavelength range (e.g., 250-600 nm) to identify the  $\lambda_{\text{max}}$ . **Yellow OB** is known to absorb light at wavelengths greater than 290 nm.[\[3\]](#)
  - Measure the absorbance of each standard dilution at the determined  $\lambda_{\text{max}}$ .

- Plot a calibration curve of absorbance versus concentration.
- Measure the absorbance of an unknown sample at the  $\lambda_{\text{max}}$  and use the calibration curve to determine its concentration.

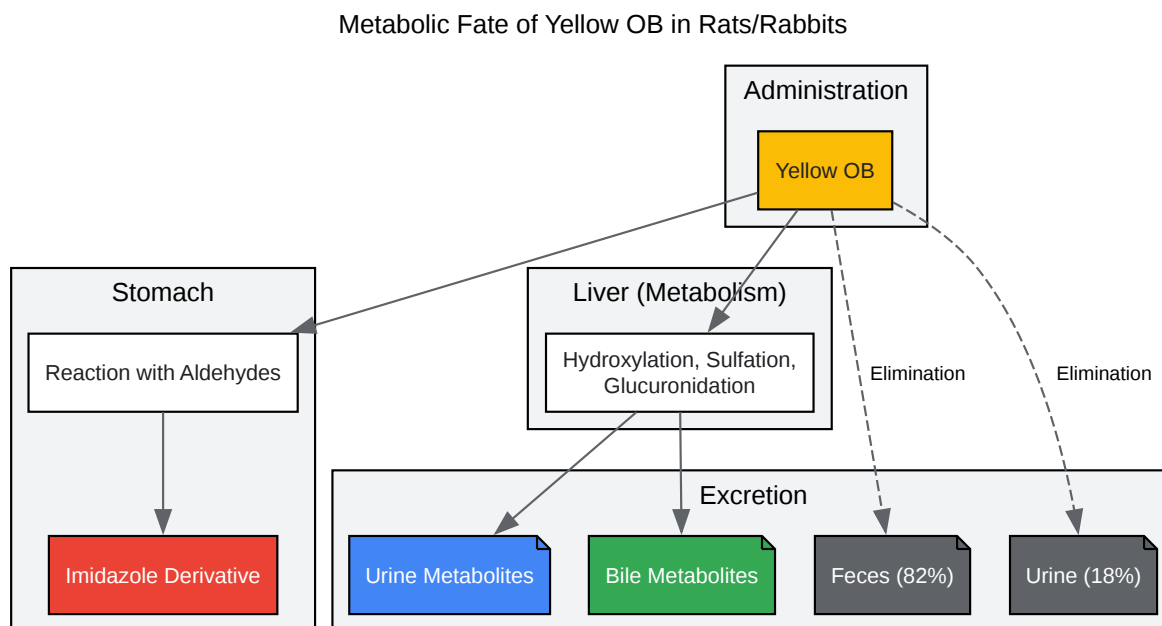
## Visualizing Chemical and Analytical Processes

Diagrams are provided to illustrate the synthesis, metabolic fate, and a typical analytical workflow for **Yellow OB**.



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Caption: Chemical synthesis pathway of **Yellow OB**.



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Caption: Metabolic pathway of **Yellow OB**. \*Based on studies with <sup>14</sup>C-labelled compound.[3]



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Caption: General experimental workflow for HPLC analysis.

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